molecular formula C13H15BrO2 B14537787 (1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid CAS No. 62490-96-4

(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid

Cat. No.: B14537787
CAS No.: 62490-96-4
M. Wt: 283.16 g/mol
InChI Key: LJFIESADSDUNKU-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. This compound features a cyclohexane ring substituted with a carboxylic acid group and a bromophenyl group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where bromobenzene reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the bromophenylcyclohexane is treated with carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in polar aprotic solvents.

Major Products

    Oxidation: Esters, anhydrides, or ketones.

    Reduction: Phenylcyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the bromophenyl group, making it less hydrophobic.

    2-(4-bromophenyl)cyclohexane: Lacks the carboxylic acid group, reducing its ability to form hydrogen bonds.

    (1S,2S)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.

Uniqueness

(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules

Properties

CAS No.

62490-96-4

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H15BrO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h5-8,11-12H,1-4H2,(H,15,16)/t11-,12+/m0/s1

InChI Key

LJFIESADSDUNKU-NWDGAFQWSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.